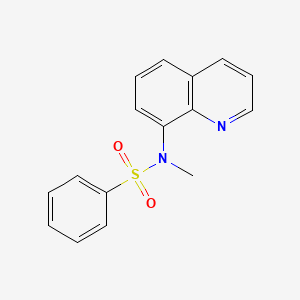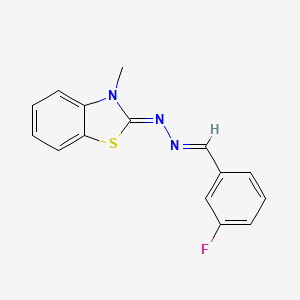![molecular formula C19H20N2O B5579669 3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)
3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to "3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol," involves a variety of methods. A general approach includes the treatment of appropriate 3-amino-2-aryl-4(3H)-quinazolinones with substituted benzaldehyde in ethanol, leading to derivatives with moderate to good antiviral activity (Gao et al., 2007). Additionally, biocatalytic synthesis represents an innovative, clean, and efficient method for creating quinoline derivatives, utilizing environmentally friendly catalysts such as lemon juice (Petronijevic et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized through various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR spectra. The structure of these compounds, including "3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol," is further confirmed by elemental analysis and X-ray crystallography, revealing complex molecular geometries and bonding patterns that are fundamental to their properties and reactivities (Rad et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, showcasing their versatility. For instance, reactions with 5-amino-4-chloroquinolines yield new heterocyclic systems, indicating their potential for creating novel compounds with specific functionalities (Bang et al., 2009). The ability to undergo diverse reactions, such as Vilsmeier cyclization, highlights their chemical reactivity and the potential for functional modifications (Mahata et al., 2003).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as "3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol," are influenced by their molecular structure. These properties include solubility, melting points, and boiling points, which are crucial for their application in various fields. The methylation of quinoline derivatives can significantly affect their physical properties, including photoluminescence and thermal properties, which are essential for their performance in applications like electroluminescence devices (Sapochak et al., 2001).
Aplicaciones Científicas De Investigación
Catalytic Applications
The research into quinolinol derivatives, similar to 3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol, has revealed their significant potential in catalysis, particularly in asymmetric hydrogenation. For instance, ligands such as 2,3-bis(tert-butylmethylphosphino)quinoxaline and related compounds have demonstrated high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes. These catalysts have shown practical utility in the preparation of chiral pharmaceutical ingredients, indicating the relevance of quinolinol derivatives in synthesizing complex molecules (Imamoto et al., 2012).
Green Chemistry and Synthesis
The move towards environmentally friendly synthesis methods has also seen the application of quinolinol derivatives. An innovative approach using lemon juice as both solvent and catalyst for the synthesis of quinoxalinones and benzoxazin-ones showcases the potential of quinolinol derivatives in green chemistry. This method highlights the efficiency and environmental benefits of using natural catalysts in chemical synthesis, producing less waste and exhibiting excellent green chemistry metrics (Petronijevic et al., 2017).
Material Science
In material science, the systematic substitution of methyl groups in metal tris(8-quinolinolato) chelates, a close relative of quinolinol derivatives, has been studied for their photoluminescence and thermal properties. Such research indicates the potential of quinolinol derivatives in developing materials with specific electronic and luminescent properties, crucial for applications like organic light-emitting devices (Sapochak et al., 2001).
Antimicrobial Research
Quinolinol derivatives have been explored for their antimicrobial properties as well. For instance, the synthesis of various quinazolinone derivatives and their evaluation for antiviral activity underscores the potential of quinolinol derivatives in developing new antimicrobial agents. This research area is particularly relevant in the context of increasing microbial resistance to existing drugs, highlighting the importance of novel antimicrobial compounds (Gao et al., 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14-17(13-21(2)12-15-8-4-3-5-9-15)19(22)16-10-6-7-11-18(16)20-14/h3-11H,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRLAFXGKXGLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CN(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)
![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)



![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)